Introduction: The Strategic Role of Dimethyl 5-fluoroisophthalate in Modern Synthesis
Introduction: The Strategic Role of Dimethyl 5-fluoroisophthalate in Modern Synthesis
An In-Depth Technical Guide to Dimethyl 5-fluoroisophthalate for Advanced Research Applications
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Dimethyl 5-fluoroisophthalate (DM-5-FI) emerges as a pivotal building block in this context. It is a symmetrically substituted aromatic diester, featuring a fluorine atom that profoundly influences the molecule's electronic and physicochemical properties. This guide provides an in-depth technical overview of DM-5-FI, from its fundamental properties and synthesis to its application as a strategic intermediate for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of this valuable compound.
PART 1: Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is foundational to its effective and safe use in research. DM-5-FI is a stable, solid compound under standard laboratory conditions.
Quantitative Data Summary
The key physicochemical properties of Dimethyl 5-fluoroisophthalate are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉FO₄ | [1][2] |
| Molecular Weight | 212.18 g/mol | [3] |
| CAS Number | 17449-48-8 | [1][3] |
| Physical Form | Solid / Powder | [3][4] |
| Melting Point | 56.5-57 °C | |
| Boiling Point | 288.3 ± 30.0 °C (at 760 mmHg) | |
| Purity (Typical) | 97-98% | [1][3] |
| Synonyms | Dimethyl 5-fluorobenzene-1,3-dicarboxylate; 5-Fluoroisophthalic acid dimethyl ester | [1] |
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is paramount. Dimethyl 5-fluoroisophthalate is classified with the GHS07 pictogram, indicating it can be harmful.
-
Hazard Statements : The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Precautionary Measures : Recommended personal protective equipment (PPE) includes appropriate gloves, safety goggles as described by OSHA or European Standard EN166, and a dust mask (e.g., N95).[4][6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
-
Storage : For long-term stability, DM-5-FI should be stored at room temperature in a tightly sealed container in a dry environment.[1][3]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[4]
PART 2: Synthesis and Purification Protocol
The most direct and reliable method for preparing Dimethyl 5-fluoroisophthalate is the Fischer esterification of its parent diacid, 5-fluoroisophthalic acid. This method is widely used for its efficiency and simplicity. The protocol described below is a self-validating system, relying on fundamental reaction principles to drive the synthesis to completion.
Principle of the Reaction
Fischer esterification is an acid-catalyzed equilibrium reaction. To ensure a high yield of the desired diester, the equilibrium must be shifted towards the products. This is achieved by using one of the reactants, methanol, in large excess, which acts as both a reactant and the solvent. The strong acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step-by-Step Synthesis Methodology
-
Reactor Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoroisophthalic acid.
-
Reagent Addition : For each mole of 5-fluoroisophthalic acid, add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). The methanol serves as the esterifying agent and the reaction solvent.
-
Catalyst Introduction : While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the substrate's molar quantity). This addition is exothermic and should be done with caution. The rationale for a strong acid catalyst is its ability to effectively protonate the carboxylic acid, initiating the reaction mechanism. This is a standard procedure seen in the synthesis of related analogs like dimethyl 5-nitroisophthalate and dimethyl 5-bromoisophthalate.[7][8]
-
Reaction under Reflux : Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature with stirring for 4-6 hours. The elevated temperature increases the reaction rate, while the reflux setup prevents the loss of the volatile methanol solvent. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization : After cooling the mixture to room temperature, slowly pour it into a beaker of cold deionized water. This will cause the water-insoluble product to precipitate. The excess acid is then neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (pH 7-8).
-
Isolation : Collect the precipitated white solid product by vacuum filtration, washing the filter cake with copious amounts of deionized water to remove any remaining salts and impurities.
-
Drying : Dry the isolated solid product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This yields the crude Dimethyl 5-fluoroisophthalate.
-
Purification (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture.
PART 3: Analytical Characterization
To confirm the identity, structure, and purity of the synthesized Dimethyl 5-fluoroisophthalate, a suite of standard analytical techniques must be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : This technique will confirm the presence of the aromatic and methyl protons. The two equivalent methyl ester groups will appear as a sharp singlet at approximately 3.9 ppm. The aromatic protons will appear as distinct multiplets in the 7.5-8.5 ppm region, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This will show distinct signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The carbons bonded to or near the fluorine atom will exhibit characteristic C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) : This is a crucial technique to confirm the presence and environment of the single fluorine atom on the aromatic ring. A single resonance will be observed.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum will show a strong C=O stretching band for the ester groups around 1720-1740 cm⁻¹, C-O stretching bands around 1250-1300 cm⁻¹, and C-F stretching vibrations.
-
Mass Spectrometry (MS) : This analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to 212.18.
PART 4: Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for Dimethyl 5-fluoroisophthalate.
Caption: Workflow for the synthesis and purification of Dimethyl 5-fluoroisophthalate.
PART 5: Applications in Drug Development and Medicinal Chemistry
Dimethyl 5-fluoroisophthalate is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate or building block.[1] Its utility stems from the strategic combination of the fluorine substituent and the bifunctional isophthalate core.
The Role of Fluorine in Drug Design
The introduction of a fluorine atom into a drug candidate can dramatically and often beneficially alter its properties:
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity : Fluorine is highly electronegative but has a small van der Waals radius. Its effect on lipophilicity is complex; a single fluorine atom can increase a molecule's ability to permeate biological membranes.
-
Binding Affinity : The electronegativity of fluorine can alter the acidity/basicity of nearby functional groups (pKa modulation) and allow for favorable electrostatic or hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.
The Isophthalate Scaffold
The dimethyl isophthalate structure provides a rigid, planar aromatic scaffold with two ester functionalities. These esters can be:
-
Hydrolyzed to the corresponding diacid, providing points for further derivatization (e.g., amide bond formation).
-
Reduced to diols, creating more flexible linkers.
-
Utilized directly as part of a larger molecular structure where the ester groups act as key binding elements or lipophilic features.
By using DM-5-FI, drug discovery programs can rapidly synthesize libraries of novel compounds, leveraging the predictable benefits of fluorination to optimize lead compounds into viable drug candidates.
Conclusion
Dimethyl 5-fluoroisophthalate is a quintessential example of a modern chemical building block, offering a convergence of desirable structural and electronic features. Its well-defined physicochemical properties, straightforward synthesis, and the strategic value of its fluorinated aromatic core make it an indispensable tool for researchers in organic synthesis, materials science, and particularly in the field of drug development. This guide has provided the core technical knowledge required to handle, synthesize, and strategically deploy this compound in advanced research applications.
References
-
PubChemLite. Dimethyl 5-fluoroisophthalate (C10H9FO4). [Link]
Sources
- 1. Dimethyl 5-fluoroisophthalate - CAS:17449-48-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. PubChemLite - Dimethyl 5-fluoroisophthalate (C10H9FO4) [pubchemlite.lcsb.uni.lu]
- 3. Dimethyl 5-fluoroisophthalate | 17449-48-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 8. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
